Cas no 2228409-22-9 (2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid)

2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid structure
2228409-22-9 structure
Product Name:2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
CAS No:2228409-22-9
MF:C13H11F2NO2
MW:251.2287504673
CID:6183256
PubChem ID:165630932
Update Time:2025-07-21

2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
    • EN300-1943843
    • 2228409-22-9
    • Inchi: 1S/C13H11F2NO2/c1-16-5-4-8-2-3-9(6-10(8)16)12(11(17)18)7-13(12,14)15/h2-6H,7H2,1H3,(H,17,18)
    • InChI Key: FBHKKTIVPSBDJN-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C(=O)O)C1=CC=C2C=CN(C)C2=C1)F

Computed Properties

  • Exact Mass: 251.07578492g/mol
  • Monoisotopic Mass: 251.07578492g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 387
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 42.2Ų

2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1943843-0.05g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
0.05g
$1068.0 2023-09-17
Enamine
EN300-1943843-0.1g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
0.1g
$1119.0 2023-09-17
Enamine
EN300-1943843-0.25g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
0.25g
$1170.0 2023-09-17
Enamine
EN300-1943843-0.5g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
0.5g
$1221.0 2023-09-17
Enamine
EN300-1943843-1.0g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
1g
$1272.0 2023-06-03
Enamine
EN300-1943843-2.5g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
2.5g
$2492.0 2023-09-17
Enamine
EN300-1943843-5.0g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
5g
$3687.0 2023-06-03
Enamine
EN300-1943843-10.0g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
10g
$5467.0 2023-06-03
Enamine
EN300-1943843-1g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
1g
$1272.0 2023-09-17
Enamine
EN300-1943843-5g
2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid
2228409-22-9
5g
$3687.0 2023-09-17

Additional information on 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid

Introduction to 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid (CAS No. 2228409-22-9)

2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2228409-22-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its unique structural features, including a cyclopropane ring and fluoro-substituted aromatic moieties, which contribute to its distinct chemical properties and potential biological activities.

The molecular structure of 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid consists of a cyclopropane ring substituted at the 2-position with two fluorine atoms, and an indole moiety linked at the 1-position through a carboxylic acid group. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. In particular, the difluorocyclopropane scaffold is known for its rigidity and electronic properties, which can enhance interactions with biological targets. The indole fragment, on the other hand, is a well-documented pharmacophore in medicinal chemistry, often associated with neurological and anti-inflammatory activities.

In recent years, there has been growing interest in the development of novel heterocyclic compounds for therapeutic applications. Among these, indole derivatives have been extensively studied due to their broad spectrum of biological activities. The compound 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid represents an innovative fusion of these structural motifs, combining the potential benefits of both cyclopropane and indole scaffolds. This combination has sparked curiosity among researchers exploring new drug candidates for various diseases.

The fluorinated cyclopropane core in this compound is particularly intriguing from a chemical biology perspective. Fluorine atoms are known to modulate the electronic properties of adjacent functional groups, which can lead to enhanced binding interactions with biological targets. For instance, fluoro-substituted compounds often exhibit improved pharmacokinetic profiles due to their increased metabolic stability. This characteristic makes 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid a promising candidate for further exploration in drug discovery.

Moreover, the indole moiety in this compound is closely associated with several bioactive natural products and pharmaceuticals. Indole derivatives are known to interact with various biological pathways, including those involved in neurotransmitter signaling and immune responses. The presence of a methyl group at the 1-position of the indole ring further enhances its potential as a pharmacophore, as this substitution pattern is frequently observed in bioactive molecules. These structural features suggest that 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid may exhibit multiple biological activities simultaneously.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the biological behavior of novel compounds with greater accuracy. These tools have been instrumental in identifying potential lead compounds for further experimental validation. In the context of 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid, computational studies have suggested that it may interact with proteins involved in inflammation and pain signaling pathways. These findings align with the growing interest in developing small-molecule inhibitors for chronic inflammatory conditions.

The synthesis of 2,2-difluoro-1-(1-methyl-1H-indol-6-yl)cyclopropane-1-carboxylic acid presents unique challenges due to its complex structural features. However, recent methodological advances in organic synthesis have made it feasible to construct such molecules with high precision. For instance, transition-metal-catalyzed cross-coupling reactions have been employed to introduce the indole moiety into the cyclopropane framework efficiently. Additionally, fluorochemical techniques have been utilized to incorporate fluorine atoms at specific positions on the cyclopropane ring.

The pharmacological evaluation of 2,2-difluoro-1-(1-methyl-1H-indol-6-y)cyclopropane-l-carbocylic acid has only begun to scratch the surface of its potential applications. Initial in vitro studies have shown promising results regarding its interaction with enzymes and receptors relevant to neurological disorders. These findings warrant further investigation into its therapeutic potential using more comprehensive biochemical assays and animal models.

In conclusion, 2 , 2 -difluoro - 1 - ( 1 -methyl - 11 H -indol - 6 - yl ) -cyclopropa ne - l -carbocylic ac id (CAS No .2228409 -22 -9) represents an exciting avenue for pharmaceutical research due to its unique structural composition and predicted biological activities . The combination o f fluo rosubstituted cyc lopr opa ne an d ind ole moieties offers a promising scaffold f or deve loping n ew therapeutic agents . With continued investigation , this com pound holds great promise f or contributing t o advancements i n medicinal chemistry an d drug discovery . p >

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk